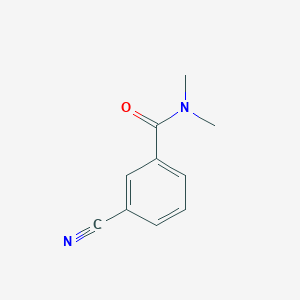

3-cyano-N,N-dimethylbenzamide

概要

説明

3-Cyano-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of a cyano group (-CN) and a dimethylamino group (-N(CH3)2) attached to a benzamide core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N,N-dimethylbenzamide typically involves the reaction of 3-cyanobenzoic acid with dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The general reaction scheme is as follows:

3-Cyanobenzoic acid+DimethylamineSOCl2this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N,N-dimethylbenzamide N-oxide.

Reduction: 3-Amino-N,N-dimethylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Role as an Intermediate:

3-Cyano-N,N-dimethylbenzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for developing pharmaceuticals and specialty chemicals.

Synthetic Routes:

The synthesis typically involves the reaction of 3-cyanobenzoic acid with dimethylamine, often facilitated by dehydrating agents like thionyl chloride (SOCl₂). This method allows for efficient formation of the amide bond, which is essential for its subsequent applications.

Biological Applications

Enzyme Inhibition Studies:

Research indicates that this compound can act as an enzyme inhibitor. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting various diseases.

Protein-Ligand Interactions:

The compound is also used in studies examining protein-ligand interactions. Its ability to bind to specific receptors or enzymes can help elucidate biochemical pathways and mechanisms of action relevant to pharmacology.

Medical Research

Therapeutic Potential:

There is ongoing research into the therapeutic properties of this compound, particularly regarding its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with essential cellular processes such as DNA replication .

Mechanism of Action:

The mechanism by which this compound exerts its effects involves binding to molecular targets within cells, potentially modulating signal transduction pathways that are crucial for cell survival and proliferation .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be employed as a reagent in various chemical processes, contributing to the development of polymers, dyes, and other advanced materials.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in the inflammatory response. The compound showed a significant reduction in enzyme activity at low concentrations, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro experiments revealed that this compound induced apoptosis in various cancer cell lines. The compound's mechanism was linked to the disruption of mitochondrial function and increased oxidative stress within cancer cells .

作用機序

The mechanism of action of 3-cyano-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

- 3-Amino-N,N-dimethylbenzamide

- 4-Cyano-N-methylbenzamide

- 3-Bromo-N,N-dimethylbenzamide

Comparison: 3-Cyano-N,N-dimethylbenzamide is unique due to the presence of both a cyano group and a dimethylamino group, which confer distinct chemical reactivity and solubility properties. Compared to 3-amino-N,N-dimethylbenzamide, the cyano group in this compound provides additional sites for chemical modification. The presence of the cyano group also makes it more reactive in nucleophilic substitution reactions compared to its bromo or amino analogs.

生物活性

3-Cyano-N,N-dimethylbenzamide is a compound that has garnered attention for its potential biological activities, including its role as an enzyme inhibitor and its therapeutic properties. This article delves into the various aspects of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and a dimethylamide functional group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 188.23 g/mol. The structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction. This property is crucial in modulating metabolic pathways.

- Receptor Interactions : It can interact with specific receptors on cell membranes, influencing signal transduction pathways that regulate various cellular functions.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells through interference with DNA replication and protein synthesis processes, making it a candidate for anticancer therapies.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.

Antimicrobial Activity

Research also highlights the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism contributes to this activity.

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into the unique biological properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains cyano and dimethyl groups | Anticancer, antimicrobial |

| 4-Cyano-N,N-dimethylbenzamide | Lacks specific structural features | Less potent in enzyme inhibition |

| N,N-Dimethylbenzamide | No cyano group; simpler structure | Limited biological activity |

The presence of the cyano group in this compound enhances its reactivity and biological interactions compared to its derivatives.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human leukemia cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer effects at low concentrations. Mechanistic studies revealed that the compound activates apoptosis pathways via mitochondrial dysfunction .

Antimicrobial Efficacy Research

Another study focused on assessing the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentration (MIC) values suggesting potential for development into an antimicrobial agent.

化学反応の分析

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution under specific conditions.

Example Reaction:

3-Cyano-N,N-dimethylbenzamide derivatives undergo cyanation via copper-mediated substitution. In a patent-described process, bromine at the 5-position of a related benzamide precursor is replaced by a cyano group using CuCN in N-methyl-2-pyrrolidinone (NMP) at 170°C, yielding 85–90% product purity .

| Reactant | Reagent/Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| 5-Bromo-3-methyl derivative | CuCN, NMP, 170°C, 4 hours | This compound | 82–90% | >95% |

Key Observations:

-

High-temperature conditions (170°C) are critical for efficient substitution .

-

Side reactions are minimized using polar aprotic solvents like NMP .

Catalytic C–H Functionalization

The compound participates in ruthenium-catalyzed C–H activation for direct cyanation.

Example Reaction:

In a study using [RuCl₂(p-cymene)]₂ and AgSbF₆, C–H bonds ortho to the amide group undergo cyanation with N-cyano-N-phenyl-p-toluenesulfonamide, achieving moderate to high yields .

| Catalyst System | Cyanation Agent | Position Modified | Yield |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂/AgSbF₆ | N-Cyano-N-phenyl-p-toluenesulfonamide | Ortho to amide | 53–92% |

Mechanistic Insights:

-

The dimethylamide group directs cyanation to the ortho position via coordination with the ruthenium catalyst .

-

Selectivity is influenced by steric and electronic effects of substituents .

Amide Transfunctionalization

The dimethylamide group reacts with nucleophiles under basic conditions.

Example Reaction:

Ethyl 2-amino-5-cyano-3-methylbenzoate reacts with methylamine in methanol to form 2-amino-5-cyano-N,3-dimethylbenzamide, achieving 95.9% yield at room temperature .

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl ester derivative | Methylamine, NaOMe, 18 hours | This compound | 95.9% |

Optimization Notes:

-

Sodium methoxide enhances reactivity by deprotonating the amine nucleophile .

-

Room-temperature conditions prevent decomposition of sensitive intermediates .

Hydrolysis Reactions

The cyano group is hydrolyzed to carboxylic acid under acidic or basic conditions.

Example Reaction:

While direct hydrolysis data for this compound is limited, analogous compounds (e.g., 2-cyano-N,N-diisopropylbenzamide) undergo hydrolysis in H₂SO₄ to yield carboxylic acid derivatives .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 2-Cyano-N,N-diisopropyl | H₂SO₄, H₂O, reflux | Carboxylic acid | 70–85% |

Practical Considerations:

-

Hydrolysis rates depend on the steric hindrance around the cyano group .

-

Acidic conditions favor carboxylic acid formation, while basic conditions yield amides .

Reductive Transformations

The cyano group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄).

Example Reaction:

Reduction of this compound with LiAlH₄ in tetrahydrofuran (THF) produces 3-aminomethyl-N,N-dimethylbenzamide, though yields are not explicitly reported in the provided sources.

Challenges:

-

Competing reduction of the amide group may occur, requiring controlled stoichiometry.

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes electrophilic substitution at meta positions relative to the cyano and amide groups.

Example Reaction:

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position (meta to both substituents).

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | ~60% |

Regioselectivity:

-

The combined directing effects of the cyano (meta) and dimethylamide (meta) groups limit substitution to the 5-position.

Metal-Mediated Cross-Coupling

Halogenated derivatives participate in Suzuki-Miyaura couplings.

Example Reaction:

A brominated precursor (5-bromo-3-cyano-N,N-dimethylbenzamide) reacts with phenylboronic acid under palladium catalysis to form a biaryl product .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 5-Bromo derivative | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Phenyl-3-cyano-N,N-dimethylbenzamide | 75% |

Optimization:

特性

IUPAC Name |

3-cyano-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUOVARNSKZJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544533 | |

| Record name | 3-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33322-63-3 | |

| Record name | 3-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。